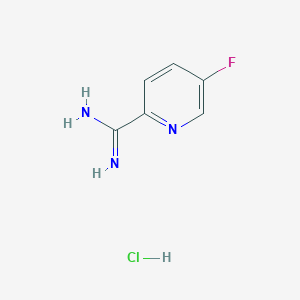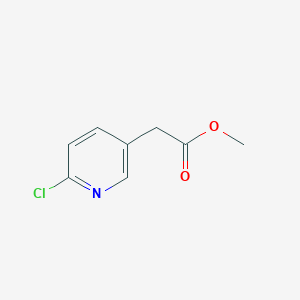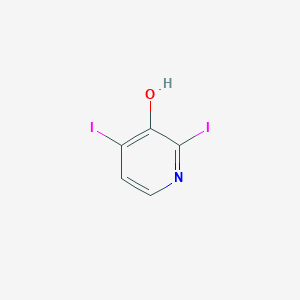
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine
Vue d'ensemble
Description
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine (1-FBMP) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is soluble in polar solvents and has a melting point of 105°C. 1-FBMP has a wide range of applications in scientific research and can be used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate : This compound is an important intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).
Antihistamine Synthesis : An unusual mechanism in the synthesis of a candidate antihistamine was observed, involving 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidinamine (Jha, 2005).
S,N-Disubstituted Derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil Synthesis : This compound was obtained via the Mannich reaction, with new derivatives synthesized for potential pharmaceutical applications (Pospieszny & Wyrzykiewicz, 2008).
Chemical and Biological Analysis
Heterocyclic Chemistry in Therapeutic Applications : The study of 1,3,4-oxadiazole derivatives, including their synthesis and antibacterial activity, highlights the importance of minor modifications in poly-functional compounds for therapeutic potential (Rehman et al., 2019).
Synthesis and Antibacterial Evaluation : The synthesis and study of sulfamoyl and piperidine functionalities in 1,3,4-oxadiazole derivatives underscore their biological activities (Aziz‐ur‐Rehman et al., 2017).
Molecular Solids and Magnetic Properties : Research on ion-pair complexes and their structural and magnetic properties reveals the potential of 1-(4′-bromo-2′-flourobenzyl)-quinolinium-bis(maleonitriledithiolato)nickel(III) in material sciences (Ni et al., 2005).
Mycobacterial Inhibition and Enzyme Studies : Novel derivatives were synthesized and evaluated for their antimycobacterial activities and inhibition of the Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Benzimidazole derivatives containing various rings were synthesized and screened for their biological activities, highlighting their therapeutic potential (Menteşe et al., 2015).
Synthesis of 18F-labelled Nonpeptide CCR1 Antagonist : The synthesis of a potent nonpeptide CCR1 antagonist showcases the application of this chemical in radiopharmaceuticals (Mäding et al., 2006).
Propriétés
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)8-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGSZRMZIURNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



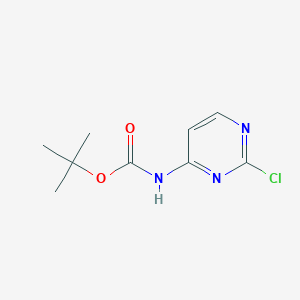
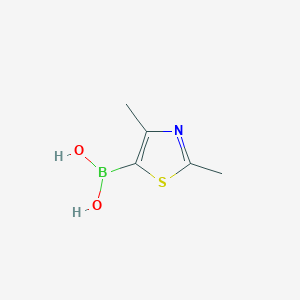
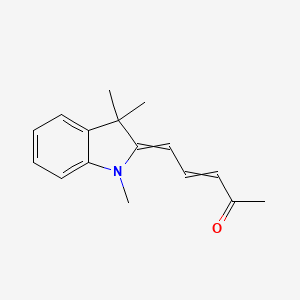

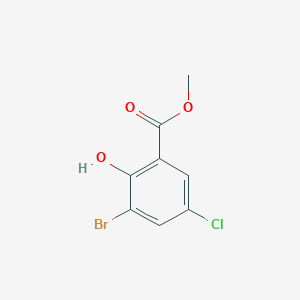

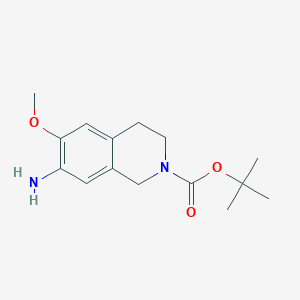
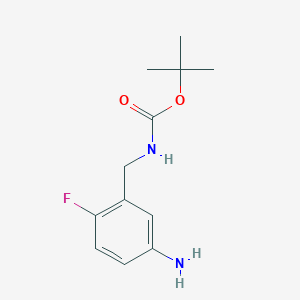
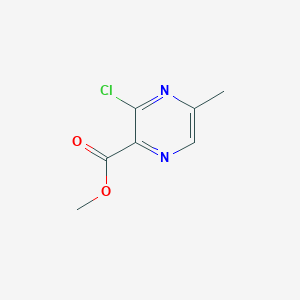
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
